molecular formula C10H17ClN4 B3001789 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine CAS No. 339016-15-8

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine

Cat. No.: B3001789
CAS No.: 339016-15-8
M. Wt: 228.72
InChI Key: CZDMBWALBCIKFR-UHFFFAOYSA-N
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Description

6-Chloro-N⁴,N⁴-dipropyl-2,4-pyrimidinediamine is a substituted pyrimidine derivative characterized by a chlorine atom at position 6 and two propyl groups attached to the N⁴ nitrogen of the pyrimidine ring. This compound belongs to the broader class of 2,4-pyrimidinediamines, which are structurally versatile and exhibit diverse biological activities, including antiparasitic, anticancer, and antimicrobial properties.

Properties

IUPAC Name

6-chloro-4-N,4-N-dipropylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN4/c1-3-5-15(6-4-2)9-7-8(11)13-10(12)14-9/h7H,3-6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDMBWALBCIKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Mechanism : 6-Chloro-N4,N4-dipropyl-2,4-pyrimidinediamine has been investigated for its ability to inhibit specific signaling pathways involved in cancer cell proliferation. Its structural similarity to other known antitumor agents suggests potential efficacy against various cancer types.
  • Case Study : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines, which may be attributed to its interference with DNA synthesis and repair mechanisms .

Immunomodulatory Effects

  • Mechanism : The compound has shown promise in modulating immune responses by inhibiting IgE and IgG receptor signaling cascades, which are crucial in allergic reactions and autoimmune diseases .
  • Case Study : In preclinical trials, 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine demonstrated a reduction in inflammatory markers in animal models of allergic asthma .

Pharmaceutical Development

Prodrugs

  • Overview : The compound serves as a prodrug for various biologically active pyrimidinediamine derivatives. These prodrugs can enhance bioavailability and therapeutic efficacy.
  • Case Study : A patent describes the synthesis of prodrugs derived from 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine, highlighting their improved pharmacokinetic profiles compared to their parent compounds .

Agricultural Applications

Herbicide Development

  • Mechanism : The compound's structural characteristics allow it to interact with specific biological targets in plants, potentially leading to herbicidal activity.
  • Research Findings : Studies have indicated that derivatives of 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine can inhibit the growth of certain weed species without affecting crop plants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine)
  • Structure : Contains a 4-chlorophenyl group at position 5 and an ethyl group at position 6.
  • Activity : Clinically used as an antimalarial agent targeting dihydrofolate reductase (DHFR) in Plasmodium species .
  • Comparison : Unlike the dipropyl derivative, Pyrimethamine’s chlorophenyl and ethyl groups confer specificity for parasitic DHFR over human enzymes. The dipropyl analog’s bulkier substituents may alter binding kinetics or target selectivity.
6-Chloro-N⁴,N⁴-Dimethyl-2,4-Pyrimidinediamine
  • Structure : Features dimethyl groups at N⁴.
  • Research Findings :
    • Exhibits hydrogen-bonding capabilities via annular N atoms, critical for supramolecular interactions .
    • Crystallographic studies reveal torsion angles between methyl groups and the pyrimidine plane (1.6–5.9°), influencing molecular packing .
6-Isopropyloxy-2,4-Pyrimidinediamine Derivatives
  • Structure : Substituted with an isopropyloxy group at position 6.
  • Activity : Synthesized as antiparasitic agents (e.g., compound 30c in ) .
  • Comparison : The oxygen atom in the isopropyloxy group increases polarity, likely reducing blood-brain barrier penetration relative to the chloro-dipropyl compound.

Physicochemical and Structural Properties

Compound Name Substituents (Position) Molecular Weight LogP (Predicted) Key Properties
6-Chloro-N⁴,N⁴-dipropyl-2,4-pyrimidinediamine Cl (6), N⁴,N⁴-dipropyl (4) ~283.8 ~3.5 High lipophilicity; potential for enhanced cellular uptake
Pyrimethamine 5-(4-Cl-Ph), 6-Ethyl, NH₂ (2,4) 248.71 ~2.8 Selective DHFR inhibition; moderate solubility
6-Chloro-N⁴,N⁴-dimethyl-2,4-pyrimidinediamine Cl (6), N⁴,N⁴-dimethyl (4) 186.62 ~1.2 Hydrogen-bond donor; compact crystal structure
Metalaxyl Metabolite N-(2-hydroxypropyl)-6-methyl 214.68 ~0.9 Hydrophilic; environmental persistence concerns
Key Observations :
  • Lipophilicity : Dipropyl substitution increases LogP, favoring tissue penetration but possibly reducing aqueous solubility.

Biological Activity

6-Chloro-N4,N4-dipropyl-2,4-pyrimidinediamine is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine
  • Molecular Formula : C9H13ClN4
  • Molecular Weight : 216.68 g/mol

Research indicates that 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine may exert its biological effects through various mechanisms:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play crucial roles in cell proliferation and survival, making them attractive targets for cancer therapy .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Antiviral Activity : Some derivatives of pyrimidinediamines have shown promise in inhibiting viral replication, particularly against adenoviruses. This suggests a potential application for 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine in antiviral therapies .

Biological Activity Data

The following table summarizes key biological activities and findings related to 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine:

Activity Description Reference
Kinase Inhibition Inhibits specific kinases involved in cell cycle regulation and signaling. ,
Anti-inflammatory Effects Modulates inflammatory cytokine production and signaling pathways.
Antiviral Properties Exhibits activity against human adenovirus; potential for therapeutic use.
Cytotoxicity Studies Demonstrated low cytotoxicity in preliminary trials; safe therapeutic profile.

Case Studies and Research Findings

  • Cancer Research : In a study evaluating the effects of various pyrimidinediamine derivatives on cancer cell lines, 6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine showed significant inhibition of cell proliferation at micromolar concentrations. This suggests its potential as an anti-cancer agent .
  • Inflammation Models : In models of acute inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
  • Antiviral Efficacy : A series of experiments demonstrated that modifications to the pyrimidinediamine structure could enhance antiviral activity against adenoviruses. The compound's derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiviral properties while maintaining low toxicity .

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